1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine

描述

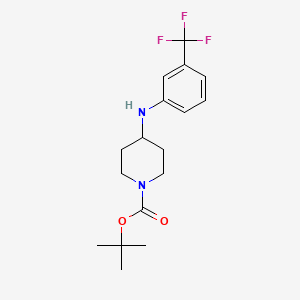

1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring and a trifluoromethyl-phenylamino group at the 4-position of the piperidine ring

准备方法

The synthesis of 1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors.

Introduction of the Boc Protecting Group: The nitrogen atom of the piperidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Attachment of the Trifluoromethyl-Phenylamino Group: The trifluoromethyl-phenylamino group is introduced through a nucleophilic substitution reaction using a suitable trifluoromethyl-phenylamine derivative.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.

化学反应分析

1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.

Substitution: Nucleophilic substitution reactions can be performed to replace the trifluoromethyl-phenylamino group with other functional groups, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry

1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine has been investigated for its potential as a building block in the synthesis of biologically active compounds. Notably, it may serve as a precursor for the development of:

- G-Secretase Inhibitors : These compounds are crucial in Alzheimer's disease research, targeting the enzymatic pathways involved in amyloid-beta peptide production .

- Receptor Antagonists : The compound's structure allows it to interact with various receptors, including those involved in pain modulation and neurotransmission pathways .

Interaction Studies

Research indicates that this compound may interact with specific receptors or enzymes, which could elucidate its mechanism of action in biological systems. Preliminary studies suggest potential binding affinities that warrant further investigation to confirm efficacy.

Case Study 1: Synthesis of Novel Compounds

In one study, researchers synthesized several derivatives of piperidine, including this compound, to evaluate their biological activities. The results demonstrated that modifications to the piperidine core significantly influenced the compounds' pharmacological profiles, particularly their receptor binding affinities and biological activities .

Case Study 2: Analgesic Activity

Another study focused on the analgesic properties of compounds related to this compound. The findings indicated that certain derivatives exhibited potent analgesic effects in animal models, suggesting potential therapeutic applications in pain management .

作用机制

The mechanism of action of 1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl-phenylamino group is known to enhance the compound’s binding affinity and selectivity towards these targets. The Boc protecting group helps in stabilizing the compound and preventing unwanted side reactions during biological assays.

相似化合物的比较

1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine can be compared with other similar compounds, such as:

1-Boc-4-phenylamino-piperidine: Lacks the trifluoromethyl group, which may result in different binding affinities and selectivities.

1-Boc-4-(3-chlorophenylamino)-piperidine: Contains a chlorine atom instead of a trifluoromethyl group, which can affect its chemical reactivity and biological activity.

1-Boc-4-(3-methylphenylamino)-piperidine: The presence of a methyl group instead of a trifluoromethyl group can lead to variations in its physicochemical properties and applications.

生物活性

1-Boc-4-(3-trifluoromethyl-phenylamino)-piperidine, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a trifluoromethyl phenyl group and a Boc (tert-butyloxycarbonyl) protecting group. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug design.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated significant inhibitory effects on MDA-MB-231 (a triple-negative breast cancer cell line) with an IC50 value of approximately 0.126 μM, indicating potent anticancer activity compared to standard treatments like 5-Fluorouracil (5-FU) .

| Cell Line | IC50 (μM) | Comparison |

|---|---|---|

| MDA-MB-231 | 0.126 | More potent than 5-FU (17.02 μM) |

| MCF10A | 2.40 | Non-cancerous control |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer progression. It is believed to induce apoptosis and inhibit key signaling pathways associated with cell survival and proliferation. Notably, it affects matrix metalloproteinases (MMPs), which play a role in tumor metastasis .

Case Studies

- In Vivo Studies : In a murine model, treatment with this compound significantly reduced lung metastasis in mice inoculated with MDA-MB-231 cells. The compound was administered over a period of 30 days, leading to a marked decrease in metastatic nodules compared to untreated controls .

- Pharmacokinetics : The pharmacokinetic profile of the compound showed favorable oral bioavailability (F) of 31.8% and clearance rates that suggest efficient metabolism without acute toxicity at doses up to 2000 mg/kg in animal models .

Comparative Analysis

When compared with similar compounds, such as other piperidine derivatives with varying substituents, this compound exhibits unique properties that enhance its biological efficacy:

| Compound | Activity Profile |

|---|---|

| This compound | Potent anticancer activity; inhibits MMPs |

| N,N-Dibenzylpent-4-en-1-amine | Antimicrobial properties; less potent against cancer cells |

| Other Piperidine Derivatives | Varied efficacy; often less selective than the trifluoromethyl variant |

属性

IUPAC Name |

tert-butyl 4-[3-(trifluoromethyl)anilino]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-9-7-13(8-10-22)21-14-6-4-5-12(11-14)17(18,19)20/h4-6,11,13,21H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXSGRNDXGVFRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395532 | |

| Record name | 12P-571S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477864-09-8 | |

| Record name | 12P-571S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。